3-[(Propan-2-yl)amino]benzonitrile
Description
3-[(Propan-2-yl)amino]benzonitrile is a nitrile-substituted aromatic compound featuring a secondary amine group at the meta position of the benzene ring. The structure comprises a benzonitrile core (C₆H₅–CN) with an isopropylamino (–NH–CH(CH₃)₂) substituent. This compound is of interest in organic synthesis due to its dual functional groups: the electron-withdrawing nitrile group and the electron-donating amino group, which enable diverse reactivity patterns. Potential applications include its use as a precursor in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of heterocycles or metal-organic frameworks .
Properties
IUPAC Name |
3-(propan-2-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHDQOKWUBCYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019543-98-6 | |
| Record name | 3-[(propan-2-yl)amino]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with isopropyl halides under basic conditions. A common method includes:
Starting Material: 3-aminobenzonitrile.
Reagent: Isopropyl halide (e.g., isopropyl bromide).
Base: Potassium carbonate or sodium hydroxide.
Solvent: Dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods
In industrial settings, the production of 3-[(Propan-2-yl)amino]benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can yield amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-[(Propan-2-yl)amino]benzonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Employed in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The propan-2-yl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(Propan-2-yl)amino]benzonitrile with analogous benzonitrile derivatives, focusing on structural features, physicochemical properties, and reactivity.
Substituent Effects and Structural Variations
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electronic Effects : The target compound’s –NH–CH(CH₃)₂ group provides moderate electron donation, whereas thienyl (C₃H₃S) in introduces π-conjugation and sulfur-based reactivity. The benzoyl group in is strongly electron-withdrawing, enhancing electrophilicity at the nitrile site.
- Steric Hindrance : The Schiff base in creates significant steric bulk (di-tert-butyl groups), reducing solubility compared to the smaller isopropyl group in the target compound.
- Hybridization: The amino group in the target compound facilitates hydrogen bonding, unlike the thienyl or benzoyl derivatives, which rely on π-π interactions .
Physicochemical Properties
Crystallographic and Thermal Data
- Target Compound: No direct crystallographic data is available in the evidence, but analogous amino-substituted benzonitriles typically exhibit melting points between 80–120°C and moderate solubility in polar solvents like ethanol or DMSO.
- 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile : Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.897 Å, b = 15.684 Å, c = 8.8581 Å, and β = 97.86°. High molecular weight (334.45 g/mol) and bulky substituents contribute to a density of 1.084 Mg/m³ and low solubility in aqueous media.
- 3-(3-Thienyl)benzonitrile : With a molecular weight of 185.24 g/mol, this compound likely has higher solubility in organic solvents (e.g., THF) due to the planar thienyl group.
Biological Activity
3-[(Propan-2-yl)amino]benzonitrile, also known as 3-(propan-2-ylamino)benzonitrile, is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. It features a benzene ring substituted with a nitrile group and an isopropylamino group at the meta position. This unique structure contributes to its diverse chemical reactivity and biological activity, making it significant in both research and pharmaceutical applications.
Synthesis
The synthesis of 3-[(Propan-2-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with isopropyl halides under basic conditions. Industrially, continuous flow reactors may be utilized to enhance yield and consistency through optimized reaction conditions and catalysts.
Research indicates that 3-[(Propan-2-yl)amino]benzonitrile can modulate enzyme activities and receptor functions, which are crucial for understanding its therapeutic potential. The compound's interactions with biological targets suggest it may influence various signaling pathways within biological systems.
Pharmacological Studies
Recent pharmacological studies have highlighted several potential therapeutic applications:
- Antagonistic Activity : The compound has shown promise as an antagonist in certain receptor systems, particularly those related to metabolic syndrome and obesity management .
- Neuropharmacology : Investigations into its effects on neuropeptides have indicated potential benefits in treating conditions like alcohol addiction, where it may reduce stress-induced alcohol-seeking behavior in animal models .
- Cancer Research : Its structural similarities to known anti-cancer agents suggest potential applications in prostate cancer treatment through androgen receptor modulation .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between 3-[(Propan-2-yl)amino]benzonitrile and structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Aminobenzonitrile | C7H6N2 | Lacks the propan-2-yl group; different properties |
| 4-Amino-3-(propan-2-ylamino)benzonitrile | C10H12N2 | Positional isomer with amino group at para position |
| 3-Methylaminobenzonitrile | C9H10N2 | Contains a methyl group instead of a propan-2-yl group |
The presence of the propan-2-yl group in 3-[(Propan-2-yl)amino]benzonitrile enhances its reactivity, solubility, and selectivity towards biological targets compared to other benzonitrile derivatives.
Case Study: Metabolic Syndrome
A study explored the role of RXFP3 antagonists, including derivatives related to 3-[(Propan-2-yl)amino]benzonitrile, in managing metabolic syndrome. The findings indicated that these compounds could significantly affect food consumption and body weight in animal models, suggesting a pathway for therapeutic intervention in obesity and diabetes .
Case Study: Alcohol Addiction
Another study investigated the effects of RXFP3 antagonists on alcohol-seeking behavior. It was observed that central administration of these antagonists significantly decreased operant self-administration of alcohol in rats, highlighting their potential utility in treating alcohol dependence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
